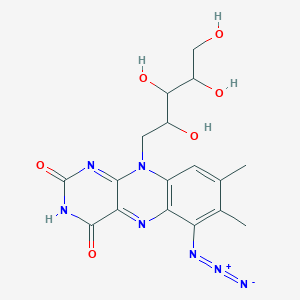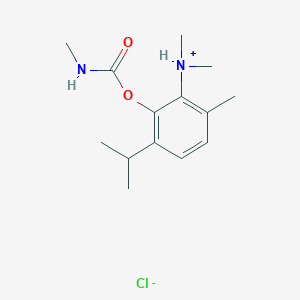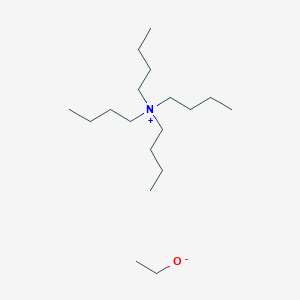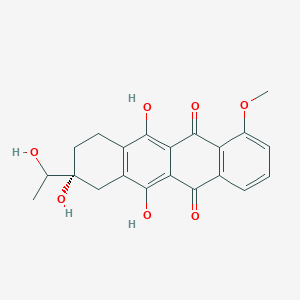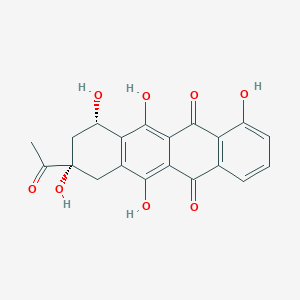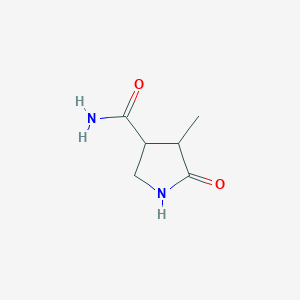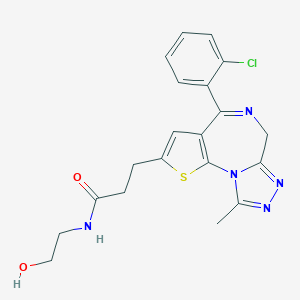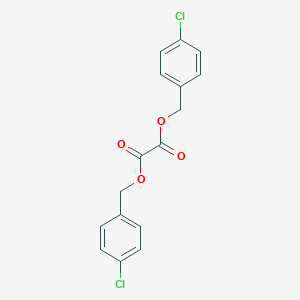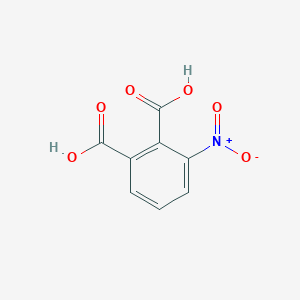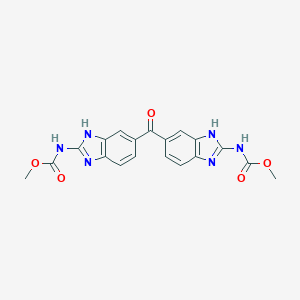
2,2'-Dicarbomethoxyamino-5-5'-dibenzimidazolyl ketone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2'-Dicarbomethoxyamino-5-5'-dibenzimidazolyl ketone, also known as DBIK, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.
Mécanisme D'action
The mechanism of action of 2,2'-Dicarbomethoxyamino-5-5'-dibenzimidazolyl ketone involves the inhibition of tubulin polymerization, which is essential for the formation of microtubules in cells. This inhibition leads to the disruption of the cytoskeleton and cell division, ultimately resulting in cell death. 2,2'-Dicarbomethoxyamino-5-5'-dibenzimidazolyl ketone has also been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Effets Biochimiques Et Physiologiques
2,2'-Dicarbomethoxyamino-5-5'-dibenzimidazolyl ketone has been found to induce cell cycle arrest in the G2/M phase, leading to the inhibition of cell proliferation. It has also been shown to decrease the expression of various oncogenes and increase the expression of tumor suppressor genes. 2,2'-Dicarbomethoxyamino-5-5'-dibenzimidazolyl ketone has been found to exhibit low toxicity in normal cells, making it a promising candidate for cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
2,2'-Dicarbomethoxyamino-5-5'-dibenzimidazolyl ketone has several advantages for lab experiments, including its low toxicity in normal cells, its ability to induce apoptosis in cancer cells, and its potential for use in combination therapy with other anticancer agents. However, its limited solubility in aqueous solutions and its potential for off-target effects are significant limitations.
Orientations Futures
Future research on 2,2'-Dicarbomethoxyamino-5-5'-dibenzimidazolyl ketone should focus on improving its solubility and bioavailability, as well as exploring its potential for use in combination therapy with other anticancer agents. Additionally, further studies are needed to elucidate the mechanism of action of 2,2'-Dicarbomethoxyamino-5-5'-dibenzimidazolyl ketone and its potential applications in other areas, such as antifungal and antibacterial therapy.
Conclusion:
In conclusion, 2,2'-Dicarbomethoxyamino-5-5'-dibenzimidazolyl ketone is a promising compound with significant potential for use in cancer therapy and other areas. Its unique mechanism of action and low toxicity in normal cells make it an attractive candidate for further research and development. With continued research, 2,2'-Dicarbomethoxyamino-5-5'-dibenzimidazolyl ketone may prove to be a valuable addition to the arsenal of anticancer agents available to medical professionals.
Méthodes De Synthèse
The synthesis of 2,2'-Dicarbomethoxyamino-5-5'-dibenzimidazolyl ketone involves the reaction of 2-aminobenzimidazole with ethyl acetoacetate in the presence of acetic anhydride. The resulting product is then treated with hydrazine hydrate to obtain 2,2'-Dicarbomethoxyamino-5-5'-dibenzimidazolyl ketone. The overall reaction can be represented as follows:
Applications De Recherche Scientifique
2,2'-Dicarbomethoxyamino-5-5'-dibenzimidazolyl ketone has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit significant anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 2,2'-Dicarbomethoxyamino-5-5'-dibenzimidazolyl ketone has also been shown to possess antifungal and antibacterial properties.
Propriétés
Numéro CAS |
102342-72-3 |
|---|---|
Nom du produit |
2,2'-Dicarbomethoxyamino-5-5'-dibenzimidazolyl ketone |
Formule moléculaire |
C19H16N6O5 |
Poids moléculaire |
408.4 g/mol |
Nom IUPAC |
methyl N-[6-[2-(methoxycarbonylamino)-3H-benzimidazole-5-carbonyl]-1H-benzimidazol-2-yl]carbamate |
InChI |
InChI=1S/C19H16N6O5/c1-29-18(27)24-16-20-11-5-3-9(7-13(11)22-16)15(26)10-4-6-12-14(8-10)23-17(21-12)25-19(28)30-2/h3-8H,1-2H3,(H2,20,22,24,27)(H2,21,23,25,28) |
Clé InChI |
LQKADLSGMTXSKB-UHFFFAOYSA-N |
SMILES |
COC(=O)NC1=NC2=C(N1)C=C(C=C2)C(=O)C3=CC4=C(C=C3)N=C(N4)NC(=O)OC |
SMILES canonique |
COC(=O)NC1=NC2=C(N1)C=C(C=C2)C(=O)C3=CC4=C(C=C3)N=C(N4)NC(=O)OC |
Autres numéros CAS |
102342-72-3 |
Synonymes |
2,2'-dicarbomethoxyamino-5-5'-dibenzimidazolyl ketone compound 82-437 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



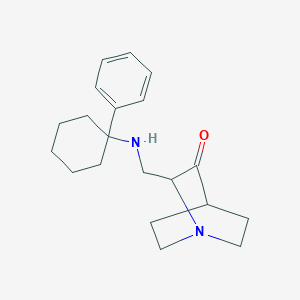

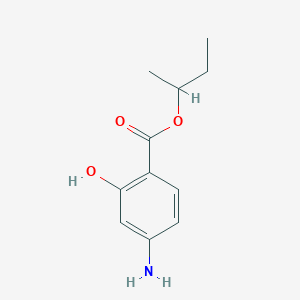
![(1R)-7-(4-Chlorophenyl)-2-(4-fluorophenyl)-7-hydroxy-1-(4-hydroxyphenyl)-2-azaspiro[3.5]nonan-3-one](/img/structure/B27423.png)
